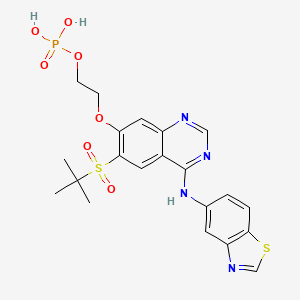

GSK2983559 free acid

描述

属性

IUPAC Name |

2-[4-(1,3-benzothiazol-5-ylamino)-6-tert-butylsulfonylquinazolin-7-yl]oxyethyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N4O7PS2/c1-21(2,3)35(29,30)19-9-14-15(10-17(19)31-6-7-32-33(26,27)28)22-11-23-20(14)25-13-4-5-18-16(8-13)24-12-34-18/h4-5,8-12H,6-7H2,1-3H3,(H,22,23,25)(H2,26,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJLYDVMFNHZMLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)(=O)C1=C(C=C2C(=C1)C(=NC=N2)NC3=CC4=C(C=C3)SC=N4)OCCOP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N4O7PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1579965-12-0 | |

| Record name | [2-({4-[1,3-BENZOTHIAZOL-5-YL)AMINO]-6-(2-METHYLPROPANE-2-SULFONYL)QUINAZOLIN-7-YL}OXY)ETHOXY}PHOSPHONIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Role of GSK2983559 Free Acid in the RIPK2 Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor-Interacting Protein Kinase 2 (RIPK2) is a critical serine/threonine kinase that functions as a key downstream signaling node for the intracellular pattern recognition receptors, Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1) and NOD2. Upon recognition of bacterial peptidoglycans, such as muramyl dipeptide (MDP) by NOD2, RIPK2 is recruited and activated, leading to the initiation of downstream signaling cascades that culminate in the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs). This activation drives the production of a host of pro-inflammatory cytokines and chemokines, playing a vital role in the innate immune response. Dysregulation of the NOD2-RIPK2 signaling axis has been implicated in the pathophysiology of several inflammatory conditions, most notably inflammatory bowel disease (IBD), including Crohn's disease and ulcerative colitis.

GSK2983559 is a potent and selective, orally active inhibitor of RIPK2 kinase activity. It is the prodrug of its active metabolite, which directly targets the ATP-binding site of RIPK2. By inhibiting the kinase function of RIPK2, GSK2983559 effectively blocks the downstream signaling events, thereby reducing the production of inflammatory mediators. This technical guide provides an in-depth overview of the mechanism of action of GSK2983559 free acid, its quantitative effects on the RIPK2 signaling pathway, and detailed protocols for key experimental assays used in its characterization.

The NOD2-RIPK2 Signaling Pathway

The canonical NOD2-RIPK2 signaling pathway is initiated by the binding of MDP to the leucine-rich repeat (LRR) domain of NOD2 in the cytoplasm. This binding event induces a conformational change in NOD2, leading to its oligomerization and the recruitment of RIPK2 via a homotypic CARD-CARD (Caspase Activation and Recruitment Domain) interaction. This proximity-induced activation of RIPK2 leads to its autophosphorylation and subsequent polyubiquitination by E3 ligases, including XIAP, cIAP1, and cIAP2. The polyubiquitin chains on RIPK2 serve as a scaffold to recruit downstream signaling complexes, including the TAK1-TAB complex and the IKK complex (IκB kinase α, β, and γ). TAK1, once activated, phosphorylates and activates the IKK complex, which in turn phosphorylates the inhibitor of NF-κB (IκBα). Phosphorylated IκBα is targeted for proteasomal degradation, liberating the NF-κB (p50/p65) dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Simultaneously, the TAK1 complex can activate MAPK pathways, including p38 and JNK, which also contribute to the inflammatory response.

The Role of GSK2983559 Free Acid in Innate Immunity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2983559 free acid is a potent and selective, orally active inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2), a critical signaling node in the innate immune system.[1][2][3] Dysregulation of the RIPK2 signaling pathway is implicated in a variety of inflammatory conditions, including inflammatory bowel disease (IBD).[4][5] This technical guide provides an in-depth overview of the mechanism of action of GSK2983559, its role in modulating innate immune responses, and detailed protocols for its experimental evaluation.

Mechanism of Action: Inhibition of the NOD2-RIPK2 Signaling Pathway

The innate immune system recognizes pathogen-associated molecular patterns (PAMPs) through pattern recognition receptors (PRRs).[2] Nucleotide-binding oligomerization domain (NOD)-like receptors, specifically NOD1 and NOD2, are cytosolic PRRs that detect components of bacterial peptidoglycan.[6][7] Upon activation by its ligand, muramyl dipeptide (MDP), NOD2 undergoes a conformational change, leading to the recruitment and activation of RIPK2.[6]

Activated RIPK2 undergoes autophosphorylation and subsequent polyubiquitination, which serves as a scaffold to recruit downstream signaling complexes.[6] This ultimately leads to the activation of the nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, driving the transcription and release of pro-inflammatory cytokines and chemokines, such as Interleukin-8 (IL-8) and Tumor Necrosis Factor-alpha (TNF-α).[1][7]

GSK2983559 is a type I kinase inhibitor that functions by competing with ATP for binding to the ATP-binding pocket of RIPK2.[4] This direct inhibition of RIPK2's kinase activity prevents its autophosphorylation and downstream signaling, thereby attenuating the inflammatory response.[1]

Below is a diagram illustrating the NOD2-RIPK2 signaling pathway and the point of intervention by GSK2983559.

Quantitative Data on GSK2983559 Activity

The potency and efficacy of GSK2983559 have been characterized in various in vitro and in vivo models. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of GSK2983559 and its Active Metabolite

| Assay Type | Cell Line/System | Stimulant | Measured Endpoint | IC50 (nM) | Reference(s) |

| RIPK2 Kinase Inhibition | Biochemical Assay | - | Kinase Activity | 5 | [3] |

| IL-8 Production | THP-1 cells | MDP | IL-8 Release | 1.34 | [8] |

| IL-8 Production | HEK293 cells (NOD2 overexpressed) | MDP | IL-8 Release | 4 | [1] |

| TNF-α Production | Monocytes | MDP | TNF-α Release | 13 | [1] |

| TNF-α Production | Human Whole Blood | MDP | TNF-α Release | 237 | [1] |

Table 2: In Vivo Efficacy of GSK2983559

| Animal Model | Disease | Dosing Regimen | Measured Endpoint | Outcome | Reference(s) |

| Mouse | MDP-induced Cytokine Release | 3 and 10 mg/kg (oral gavage, single dose) | Serum IL-6 levels | Dose-dependent suppression of serum IL-6. | [8] |

| Mouse | TNBS-induced Colitis | 7.5 and 145 mg/kg (b.i.d.) | Summed colon scores | Efficacy similar to the standard control prednisolone. | [4] |

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of GSK2983559 are provided below.

In Vitro Assay: Inhibition of MDP-Induced IL-8 Production in THP-1 Cells

This protocol describes how to assess the in vitro potency of GSK2983559 by measuring its ability to inhibit the production of the pro-inflammatory chemokine IL-8 in the human monocytic cell line THP-1.

1. Cell Culture and Maintenance:

-

Culture THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture cells every 2-3 days to maintain a density between 2 x 10^5 and 8 x 10^5 cells/mL.

2. Assay Procedure:

-

Seed THP-1 cells into a 96-well plate at a density of 2 x 10^4 cells per well.

-

Differentiate the monocytes into macrophage-like cells by treating with 100 nM phorbol 12-myristate 13-acetate (PMA) for 48-72 hours.[9]

-

After differentiation, remove the PMA-containing medium, wash the cells with fresh medium, and allow them to rest for 24 hours.

-

Prepare serial dilutions of this compound in assay medium.

-

Pre-incubate the cells with varying concentrations of GSK2983559 (e.g., 1-1024 nM) for 2 hours.[8]

-

Stimulate the cells with muramyl dipeptide (MDP) at a final concentration of 1 µg/mL.[10] Include appropriate controls (vehicle-treated, MDP-only, and unstimulated cells).

-

Incubate the plate for 24 hours at 37°C.

3. Measurement of IL-8 Production:

-

After incubation, centrifuge the plate and collect the supernatant.

-

Quantify the concentration of IL-8 in the supernatant using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

-

Read the absorbance on a microplate reader.

4. Data Analysis:

-

Calculate the percentage inhibition of IL-8 production for each concentration of GSK2983559 compared to the MDP-only control.

-

Determine the IC50 value by plotting the percentage inhibition against the log concentration of GSK2983559 and fitting the data to a four-parameter logistic curve.

In Vivo Assay: TNBS-Induced Colitis Model in Mice

This protocol outlines the induction of colitis in mice using 2,4,6-trinitrobenzenesulfonic acid (TNBS) and the evaluation of GSK2983559's therapeutic efficacy.

1. Animals:

-

Use male BALB/c mice (or other appropriate strain), 6-8 weeks old.

-

Acclimatize the animals for at least one week before the experiment.

-

Provide standard chow and water ad libitum.

2. Induction of Colitis:

-

Anesthetize the mice (e.g., with isoflurane).

-

Slowly administer 100 µL of a 50% ethanol solution containing 2 mg of TNBS intrarectally using a catheter inserted approximately 4 cm into the colon.[11]

-

Keep the mice in a head-down position for at least 60 seconds to ensure proper distribution of the TNBS solution.

3. Dosing and Treatment:

-

Randomly divide the mice into treatment groups (e.g., vehicle control, GSK2983559 low dose, GSK2983559 high dose, positive control like prednisolone).

-

Prepare a formulation of GSK2983559 suitable for oral administration (e.g., a suspension).

-

Begin treatment with GSK2983559 (e.g., 7.5 and 145 mg/kg, twice daily) on the day of colitis induction or as a prophylactic regimen.[4]

-

Administer the treatment for a specified duration (e.g., 3-7 days).

4. Assessment of Colitis Severity:

-

Monitor the mice daily for body weight loss, stool consistency, and the presence of blood in the feces to calculate a Disease Activity Index (DAI).

-

At the end of the study, euthanize the mice and collect the colons.

-

Measure the colon length and weight.

-

Score the macroscopic damage to the colon based on inflammation, ulceration, and thickening.

-

Collect colon tissue for histopathological analysis (e.g., H&E staining) to assess inflammatory cell infiltration, mucosal damage, and other pathological changes.

-

Measure myeloperoxidase (MPO) activity in the colon tissue as a marker of neutrophil infiltration.

-

Analyze cytokine levels (e.g., TNF-α, IL-1β) in the colon tissue homogenates.

5. Data Analysis:

-

Compare the DAI, colon length, macroscopic and microscopic damage scores, MPO activity, and cytokine levels between the different treatment groups.

-

Use appropriate statistical tests (e.g., ANOVA, t-test) to determine the significance of the observed differences.

Experimental Workflow

The following diagram provides a logical workflow for the preclinical evaluation of GSK2983559.

Conclusion

This compound is a valuable research tool for investigating the role of RIPK2 in innate immunity and inflammatory diseases. Its high potency and selectivity make it a suitable candidate for in vitro and in vivo studies aimed at understanding the therapeutic potential of targeting the NOD2-RIPK2 signaling pathway. The experimental protocols provided in this guide offer a framework for the robust evaluation of GSK2983559 and other potential RIPK2 inhibitors.

References

- 1. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Induction of TNBS colitis in mice. | Semantic Scholar [semanticscholar.org]

- 3. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. CMD-OPT model enables the discovery of a potent and selective RIPK2 inhibitor as preclinical candidate for the treatment of acute liver injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | RIPK2: a promising target for cancer treatment [frontiersin.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. mdpi.com [mdpi.com]

- 10. Enhanced interleukin-8 production in THP-1 human monocytic cells by lipopolysaccharide from oral microorganisms and granulocyte-macrophage colony-stimulating factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide on GSK2983559 Free Acid and the NOD2 Signaling Cascade

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2983559 is a prodrug of a potent and selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2), a critical downstream kinase in the Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2) signaling cascade. The NOD2 pathway is a key component of the innate immune system, responsible for recognizing bacterial peptidoglycan fragments, specifically muramyl dipeptide (MDP), and initiating an inflammatory response. Dysregulation of this pathway has been implicated in the pathogenesis of inflammatory bowel diseases (IBD) such as Crohn's disease. This technical guide provides a comprehensive overview of GSK2983559 free acid (the active metabolite), its mechanism of action in the context of the NOD2 signaling pathway, relevant quantitative data, and detailed experimental protocols.

The NOD2 Signaling Cascade

The NOD2 signaling pathway is initiated by the recognition of MDP by the leucine-rich repeat (LRR) domain of the cytosolic protein NOD2. This binding event triggers a conformational change and subsequent oligomerization of NOD2. The oligomerized NOD2 recruits RIPK2 via homotypic CARD-CARD (Caspase Activation and Recruitment Domain) interactions. This proximity induces the autophosphorylation and activation of RIPK2.

Activated RIPK2 serves as a scaffold for the assembly of a larger signaling complex. The E3 ubiquitin ligase XIAP (X-linked inhibitor of apoptosis protein) is recruited to RIPK2 and, in conjunction with the linear ubiquitin chain assembly complex (LUBAC), catalyzes the K63-linked and M1-linked (linear) ubiquitination of RIPK2.[1][2][3] These ubiquitin chains act as a platform for the recruitment of downstream signaling molecules, including the TAK1 (Transforming growth factor-β-activated kinase 1) complex and the IKK (IκB kinase) complex (NEMO/IKKα/IKKβ).

TAK1, once activated, phosphorylates and activates both the IKK complex and components of the Mitogen-Activated Protein Kinase (MAPK) pathways (p38, JNK, and ERK). The activated IKK complex phosphorylates the inhibitor of NF-κB (IκB), leading to its ubiquitination and subsequent proteasomal degradation. This releases the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) to translocate to the nucleus, where it induces the transcription of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-8) and other inflammatory mediators.[2][3]

Mechanism of Action of this compound

GSK2983559 is a prodrug that is converted to its active form, this compound (GSK2983559-FA), in the body. GSK2983559-FA is a type I kinase inhibitor that functions by competing with ATP for the binding site on RIPK2. By occupying the ATP-binding pocket, GSK2983559-FA prevents the autophosphorylation and activation of RIPK2, thereby blocking the downstream signaling cascade that leads to NF-κB and MAPK activation and subsequent pro-inflammatory cytokine production.

Quantitative Data

The following tables summarize the quantitative data for GSK2983559-FA's inhibitory activity.

Table 1: In Vitro Inhibitory Activity of GSK2983559-FA

| Assay Type | Target | Cell Line/System | Parameter | Value (nM) | Reference(s) |

| Kinase Inhibition | RIPK2 | Biochemical Assay | IC50 | 7 | [4] |

| Kinase Inhibition | RIPK2 | Biochemical Assay | IC50 | 5 | [5] |

| IL-8 Production | NOD2 | HEK293 (NOD2 ovex) | IC50 | 4 | [6] |

| TNF-α Production | NOD2 | Human Monocytes | IC50 | 13 | [6] |

| IL-8 Production | NOD2 | THP-1 | IC50 | 1.34 | [7] |

| Kinase Selectivity | RIPK1 | Biochemical Assay | IC50 | >30,000 | [8] |

Table 2: In Vivo Efficacy of GSK2983559

| Animal Model | Species | Treatment Regimen | Outcome | Reference(s) |

| TNBS-induced colitis | Mouse | 7.5 and 145 mg/kg, b.i.d. | Comparable effect to prednisolone in reducing overall colon scores. | [6] |

| MDP-induced peritonitis | Rat | Not specified | IC50 = 19 nM for reducing cytokine levels. | [6] |

| MDP-induced IL-6 production | Mouse | 3 and 10 mg/kg, single oral gavage | Dose-dependent suppression of serum IL-6. | [7] |

Experimental Protocols

The following are detailed overviews of key experimental protocols used to characterize the activity of GSK2983559-FA.

RIPK2 Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies the kinase activity of RIPK2 by measuring the amount of ADP produced in the kinase reaction.

Materials:

-

Recombinant human RIPK2 enzyme

-

RIPK2 substrate (e.g., Myelin Basic Protein, MBP)

-

ATP

-

Kinase assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)

-

GSK2983559-FA (or other inhibitors)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white plates

Procedure:

-

Reaction Setup: In a 384-well plate, add the inhibitor (GSK2983559-FA) at various concentrations.

-

Enzyme and Substrate Addition: Add the RIPK2 enzyme and the substrate/ATP mix to each well to initiate the kinase reaction.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

ATP Depletion: Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

ADP to ATP Conversion and Detection: Add the Kinase Detection Reagent to convert the ADP produced to ATP and initiate a luciferase-based reaction that generates a luminescent signal. Incubate at room temperature for 30-60 minutes.

-

Measurement: Read the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the RIPK2 kinase activity.

-

Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[9][10]

MDP-Induced Cytokine Production in THP-1 Cells

This cellular assay measures the ability of GSK2983559-FA to inhibit NOD2-mediated pro-inflammatory cytokine production.

Materials:

-

THP-1 human monocytic cells

-

RPMI-1640 medium supplemented with FBS, penicillin, and streptomycin

-

Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional)

-

Muramyl dipeptide (MDP)

-

GSK2983559-FA

-

ELISA kits for human TNF-α and IL-8

-

96-well cell culture plates

Procedure:

-

Cell Culture and Differentiation: Culture THP-1 cells in RPMI-1640 medium. For differentiation into macrophage-like cells, treat with PMA for 24-48 hours.

-

Inhibitor Pre-treatment: Seed the differentiated THP-1 cells in a 96-well plate. Pre-incubate the cells with various concentrations of GSK2983559-FA for 1-2 hours.

-

MDP Stimulation: Add MDP to the wells to stimulate the NOD2 pathway.

-

Incubation: Incubate the plate for a specified period (e.g., 17-24 hours) at 37°C in a CO2 incubator.

-

Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.

-

Cytokine Measurement: Quantify the concentration of TNF-α and IL-8 in the supernatants using specific ELISA kits according to the manufacturer's instructions.[11]

-

Data Analysis: Determine the IC50 values for the inhibition of cytokine production by fitting the data to a dose-response curve.

TNBS-Induced Colitis Model in Mice

This in vivo model is used to evaluate the therapeutic efficacy of GSK2983559 in a preclinical model of IBD.

Materials:

-

Mice (e.g., BALB/c or SJL/J)

-

2,4,6-Trinitrobenzenesulfonic acid (TNBS)

-

Ethanol

-

GSK2983559

-

Vehicle control

Procedure:

-

Induction of Colitis: Anesthetize the mice and intrarectally administer a solution of TNBS dissolved in ethanol. Ethanol is used to break the mucosal barrier, allowing TNBS to induce a transmural inflammation resembling Crohn's disease.[12]

-

Treatment: Begin treatment with GSK2983559 (e.g., oral gavage, twice daily) at a specified dose, either prophylactically (before or at the time of TNBS administration) or therapeutically (after the onset of colitis). A vehicle control group should be included.

-

Monitoring: Monitor the mice daily for body weight loss, stool consistency, and signs of rectal bleeding. A Disease Activity Index (DAI) score can be calculated based on these parameters.

-

Termination and Evaluation: At the end of the study period (e.g., 5-7 days for an acute model), euthanize the mice and collect the colons.

-

Macroscopic and Histological Analysis: Measure the colon length and weight, and score for macroscopic signs of inflammation. Process colon tissue for histological analysis (e.g., H&E staining) to assess the degree of inflammation, ulceration, and tissue damage.

-

Cytokine Analysis: Homogenize a portion of the colon tissue to measure the levels of pro-inflammatory cytokines by ELISA or qPCR.

-

Data Analysis: Compare the DAI scores, colon length, histological scores, and cytokine levels between the GSK2983559-treated group and the vehicle control group to determine the therapeutic efficacy.[13]

Conclusion

GSK2983559, through its active metabolite GSK2983559-FA, is a potent inhibitor of the NOD2 signaling pathway via the direct inhibition of RIPK2 kinase activity. The quantitative data from in vitro and in vivo studies demonstrate its potential as a therapeutic agent for inflammatory diseases driven by NOD2 dysregulation, such as Crohn's disease. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of GSK2983559 and other modulators of the NOD2 signaling cascade.

References

- 1. The ubiquitin ligase XIAP recruits LUBAC for NOD2 signaling in inflammation and innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Chronic Experimental Model of TNBS-Induced Colitis to Study Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. promega.com [promega.com]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The TNBS-induced colitis animal model: An overview - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Treatment of murine Th1- and Th2-mediated inflammatory bowel disease with NF-κB decoy oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of GSK2983559 Free Acid: A Technical Guide for Researchers

An In-depth Analysis of a Potent RIPK2 Inhibitor for Inflammatory Diseases

GSK2983559 is a clinical candidate that has garnered significant interest for its potent and selective inhibition of Receptor-Interacting Protein Kinase 2 (RIPK2), a key mediator in the NOD-like receptor signaling pathway implicated in various inflammatory diseases. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of the active form of the drug, GSK2983559 free acid, intended for researchers, scientists, and drug development professionals.

Introduction: Targeting RIPK2 in Inflammatory Disorders

Receptor-Interacting Protein Kinase 2 (RIPK2) is a crucial transducer of signals downstream of the intracellular pattern recognition receptors NOD1 and NOD2. Upon activation by bacterial peptidoglycans, NOD receptors recruit and activate RIPK2, leading to the activation of NF-κB and MAPK signaling pathways and the subsequent production of pro-inflammatory cytokines. Dysregulation of this pathway is associated with inflammatory conditions such as inflammatory bowel disease (IBD) and sarcoidosis. GSK2983559 is a prodrug designed for oral administration, which is rapidly converted to its active metabolite, the free acid, a potent ATP-competitive inhibitor of RIPK2.[1][2]

Core Structure-Activity Relationship (SAR)

The core of this compound is a 4-aminoquinazoline scaffold. The SAR exploration around this core has revealed critical structural features necessary for potent RIPK2 inhibition.

The 4-Aminoquinazoline Core and Hinge Binding

The 4-aminoquinazoline core is essential for anchoring the molecule within the ATP-binding pocket of RIPK2. The N1 and N3 nitrogens of the quinazoline ring form crucial hydrogen bonds with the hinge region of the kinase, mimicking the interaction of the adenine ring of ATP.[3]

The C4-Anilino Moiety

Attached to the C4 position of the quinazoline is a benzothiazol-5-ylamino group. This lipophilic group occupies a hydrophobic pocket in the kinase domain, contributing significantly to the compound's high affinity. Modifications in this region have shown that bulky, hydrophobic groups are well-tolerated and can enhance potency.

Substitution at the C6 and C7 Positions

The C6 and C7 positions of the quinazoline ring have been key sites for modification to optimize potency, selectivity, and pharmacokinetic properties.

-

C6-Sulfone: A tert-butylsulfonyl group at the C6 position was found to be optimal for potency. This bulky group occupies a specific pocket and contributes to the high affinity of the inhibitor.[1]

-

C7-Oxyethyl Linker: An oxyethyl linker at the C7 position provides a point of attachment for the solubilizing phosphate group in the prodrug form (GSK2983559). In the active free acid form, this hydroxyl group can interact with solvent or nearby residues.

Quantitative Structure-Activity Relationship Data

The following tables summarize the in vitro activity of this compound and key analogs.

| Compound | R Group (C6 of Quinazoline) | R' Group (C4 of Quinazoline) | RIPK2 FP IC50 (nM) | RIPK2 ADP-Glo IC50 (nM) | THP-1 MDP-induced IL-8 IC50 (nM) |

| This compound | tert-butylsulfonyl | benzothiazol-5-ylamino | 5 | 7 | 4 |

| Analog 1 | methylsulfonyl | benzothiazol-5-ylamino | 15 | 20 | 18 |

| Analog 2 | H | benzothiazol-5-ylamino | >1000 | >1000 | >1000 |

| Analog 3 | tert-butylsulfonyl | phenylamino | 50 | 65 | 75 |

Data compiled from Haile et al., J Med Chem 2019 and other related publications on 4-aminoquinazoline RIPK2 inhibitors.

Signaling Pathway and Experimental Workflows

NOD2-RIPK2 Signaling Pathway

The following diagram illustrates the central role of RIPK2 in the NOD2 signaling cascade, which is the target of this compound.

Experimental Workflow for Inhibitor Screening

The general workflow for identifying and characterizing RIPK2 inhibitors like this compound is depicted below.

Key Experimental Protocols

Detailed methodologies for the key experiments cited in the SAR tables are provided below.

RIPK2 Fluorescence Polarization (FP) Competition Assay

This assay measures the ability of a test compound to displace a fluorescently labeled tracer from the ATP-binding site of RIPK2.

-

Reagents and Materials:

-

Recombinant human RIPK2 kinase domain.

-

Fluorescently labeled tracer (e.g., a known ATP-competitive inhibitor conjugated to a fluorophore).

-

Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT.

-

Test compounds (e.g., this compound) serially diluted in DMSO.

-

384-well, low-volume, black microplates.

-

A plate reader capable of measuring fluorescence polarization.

-

-

Protocol:

-

Prepare a solution of RIPK2 and the fluorescent tracer in the assay buffer. The concentrations of RIPK2 and tracer should be optimized to give a stable and robust polarization signal.

-

Add 1 µL of the serially diluted test compound or DMSO (as a control) to the wells of the microplate.

-

Add 19 µL of the RIPK2/tracer solution to each well.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Measure the fluorescence polarization (in millipolarization units, mP) using the plate reader.

-

The IC50 values are calculated by fitting the data to a four-parameter logistic equation.

-

RIPK2 ADP-Glo™ Kinase Assay

This luminescent assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

-

Reagents and Materials:

-

Recombinant human RIPK2 kinase domain.

-

Substrate: A suitable peptide or protein substrate for RIPK2 (e.g., myelin basic protein).

-

ATP.

-

ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent.

-

Kinase Reaction Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 1 mM DTT.

-

Test compounds serially diluted in DMSO.

-

384-well, white microplates.

-

A luminometer.

-

-

Protocol:

-

Set up the kinase reaction by adding RIPK2, substrate, and ATP to the wells of the microplate in the kinase reaction buffer.

-

Add 1 µL of the serially diluted test compound or DMSO to the wells.

-

Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for RIPK2.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

-

Measure the luminescence using a luminometer.

-

The IC50 values are determined from the dose-response curves.

-

MDP-Induced IL-8 Production in THP-1 Cells

This cellular assay assesses the ability of a compound to inhibit NOD2-mediated pro-inflammatory cytokine production in a human monocytic cell line.

-

Reagents and Materials:

-

THP-1 cells (human monocytic cell line).

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.

-

Muramyl dipeptide (MDP).

-

Test compounds serially diluted in DMSO.

-

96-well cell culture plates.

-

Human IL-8 ELISA kit.

-

-

Protocol:

-

Seed THP-1 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and differentiate them into macrophage-like cells using phorbol 12-myristate 13-acetate (PMA) for 48 hours.

-

Remove the PMA-containing medium and replace it with fresh medium.

-

Pre-treat the cells with serially diluted test compounds or DMSO for 1 hour.

-

Stimulate the cells with MDP (10 µg/mL) for 24 hours.

-

Collect the cell culture supernatants.

-

Measure the concentration of IL-8 in the supernatants using a human IL-8 ELISA kit according to the manufacturer's instructions.

-

Calculate the IC50 values based on the inhibition of IL-8 production.

-

Conclusion

The 4-aminoquinazoline scaffold of this compound provides a robust platform for the development of potent and selective RIPK2 inhibitors. The structure-activity relationship studies have highlighted the critical role of the hinge-binding quinazoline core, the hydrophobic C4-anilino moiety, and the substitutions at the C6 and C7 positions in achieving high affinity and favorable drug-like properties. The experimental protocols detailed in this guide provide a framework for the continued exploration and optimization of novel RIPK2 inhibitors for the treatment of inflammatory diseases.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]

- 3. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Downstream Signaling Effects of GSK2983559 Free Acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: GSK2983559 is an orally active, potent, and selective ATP-competitive inhibitor of Receptor-Interacting serine/threonine-protein Kinase 2 (RIPK2).[1][2][3] As a critical downstream mediator for the intracellular pattern recognition receptors NOD1 and NOD2, RIPK2 is a key node in the innate immune response.[1][4] Inhibition of RIPK2 by GSK2983559 effectively blocks the activation of downstream NF-κB and MAPK signaling pathways, leading to a significant reduction in the production of pro-inflammatory cytokines and chemokines.[5][6] This technical guide details the molecular mechanism of GSK2983559, its effects on downstream signaling cascades, quantitative data from key experiments, and the methodologies used to elicit these findings. While it showed promise in preclinical and ex vivo studies, its clinical development was terminated during Phase I trials due to non-clinical toxicology findings.[6][7][8]

The NOD-RIPK2 Signaling Axis: A Central Inflammatory Pathway

The nucleotide-binding oligomerization domain (NOD)-like receptors, NOD1 and NOD2, are cytosolic sensors that detect specific peptidoglycan motifs from bacteria, initiating an innate immune response.[4] The signaling cascade is pivotal in various inflammatory diseases, including inflammatory bowel disease (IBD).[9]

Canonical Pathway Activation:

-

Ligand Recognition: NOD1 or NOD2 recognizes its specific bacterial ligand, leading to a conformational change and oligomerization.

-

RIPK2 Recruitment: The activated NOD receptor recruits RIPK2 through homotypic caspase activation and recruitment domain (CARD-CARD) interactions.[10]

-

RIPK2 Activation: This proximity induces RIPK2 autophosphorylation and subsequent polyubiquitination (primarily K63-linked) by E3 ligases such as XIAP and cIAPs.[9][10]

-

Downstream Complex Formation: The ubiquitinated RIPK2 acts as a scaffold, recruiting the TAK1 (transforming growth factor-β-activated kinase 1) and IKK (IκB kinase) complexes.[4][10]

-

Signal Transduction:

-

NF-κB Pathway: The IKK complex phosphorylates the inhibitor of NF-κB (IκBα), targeting it for proteasomal degradation. This releases NF-κB to translocate to the nucleus and initiate the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and chemokines.[9]

-

MAPK Pathway: The TAK1 complex activates mitogen-activated protein kinases (MAPKs) such as p38 and ERK, which contribute to the inflammatory response.[4][6]

-

Mechanism of Action of GSK2983559

GSK2983559 is a type I kinase inhibitor that functions by competing with ATP for binding to the ATP-binding pocket of RIPK2.[5] This direct inhibition of the kinase domain prevents the initial autophosphorylation event that is critical for RIPK2 activation and its function as a signaling scaffold.

Downstream Consequences of Inhibition:

-

Blocked Autophosphorylation: GSK2983559 prevents RIPK2 from becoming phosphorylated, arresting its activation.

-

Inhibition of Ubiquitination: Without kinase activity, RIPK2 is not properly ubiquitinated, which is a required step for the recruitment of downstream signaling partners.[5][11]

-

Suppression of NF-κB and MAPK: Consequently, the activation of both the TAK1-MAPK and IKK-NF-κB axes is blocked.

-

Reduced Cytokine Production: The ultimate result is a potent, dose-dependent reduction in the transcription and release of key pro-inflammatory cytokines.

Quantitative Data on Signaling Effects

GSK2983559 has demonstrated potent inhibition of RIPK2-mediated signaling across various experimental systems.

Table 1: In Vitro and Ex Vivo Inhibitory Activity of GSK2983559

| System | Stimulus | Measured Endpoint | Result | Citation |

| Human THP-1 Cells | MDP | IL-8 Production | IC₅₀ = 1.34 nM | [3] |

| Human IBD Explants | Endogenous | Pro-inflammatory Cytokines | Blocks cytokine responses | [1][2][3] |

| Mucosal Biopsies (CD/UC Patients) | Endogenous | IL-1β and IL-6 Production | Dose-dependent reduction | [9] |

Table 2: In Vivo Efficacy of GSK2983559

| Animal Model | Dosing | Measured Endpoint | Result | Citation |

| Mouse | 3 and 10 mg/kg (oral) | MDP-induced Serum IL-6 | Dose-dependent suppression | [3] |

| Murine TNBS-Induced Colitis | 7.5 and 145 mg/kg b.i.d. (oral) | Overall Colon Scores | Efficacy comparable to prednisolone | [9] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the downstream effects of GSK2983559.

Protocol 1: In Vitro Cytokine Inhibition Assay in THP-1 Cells

-

Objective: To determine the potency (IC₅₀) of GSK2983559 in inhibiting NOD2-mediated cytokine production.

-

Cell Culture: Human monocytic THP-1 cells are cultured in standard RPMI-1640 medium supplemented with 10% FBS and antibiotics.

-

Methodology:

-

Cells are seeded in 96-well plates.

-

A serial dilution of GSK2983559 (e.g., 1 nM to 1024 nM) is prepared and added to the cells.[3]

-

Cells are pre-incubated with the compound for a specified period (e.g., 2 hours).[3]

-

NOD2 signaling is stimulated by adding Muramyl Dipeptide (MDP).

-

The plates are incubated for an additional period (e.g., 24 hours) to allow for cytokine production and secretion.

-

The supernatant is collected, and the concentration of the target cytokine (e.g., IL-8) is quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

-

Data Analysis: The IC₅₀ value is calculated by fitting the dose-response data to a four-parameter logistic curve.

Protocol 2: Ex Vivo Human IBD Explant Culture

-

Objective: To assess the efficacy of GSK2983559 in a more physiologically relevant human tissue system.

-

Tissue Source: Mucosal biopsies are obtained via endoscopy from patients with active Inflammatory Bowel Disease (Crohn's Disease or Ulcerative Colitis).[9]

-

Methodology:

-

Biopsies are immediately placed in culture medium.

-

The tissue is cut into small, uniform pieces and placed on culture plate inserts.

-

Tissues are treated with various concentrations of GSK2983559 or vehicle control.

-

The explants are cultured for 24 hours to allow for spontaneous cytokine release from the inflamed tissue.

-

Culture supernatants are collected.

-

-

Endpoint Measurement: The concentrations of pro-inflammatory cytokines such as IL-1β and IL-6 are measured by ELISA or multiplex bead array.[9]

References

- 1. immune-system-research.com [immune-system-research.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. RIPK2: a promising target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | RIPK2: a promising target for cancer treatment [frontiersin.org]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases [frontiersin.org]

- 10. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dash.harvard.edu [dash.harvard.edu]

An In-depth Technical Guide on the Target Validation of GSK2983559 Free Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2983559 is an orally active and potent inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2), a key downstream signaling partner of the intracellular pattern recognition receptors, NOD1 and NOD2. The activation of the NOD-RIPK2 signaling cascade is a fundamental component of the innate immune response to bacterial peptidoglycans. Dysregulation of this pathway is implicated in the pathogenesis of several inflammatory conditions, most notably inflammatory bowel disease (IBD). This technical guide provides a detailed overview of the target validation studies for GSK2983559 free acid, which is the active metabolite of the prodrug GSK2983559.

Mechanism of Action

This compound functions as a selective inhibitor of the kinase activity of RIPK2. By competitively binding to the ATP-binding site of the RIPK2 kinase domain, it prevents the necessary autophosphorylation for its activation. This blockade disrupts the downstream signaling cascade that would otherwise lead to the activation of critical transcription factors such as nuclear factor-kappa B (NF-κB) and the mitogen-activated protein kinase (MAPK) pathways. The ultimate consequence of this inhibition is a significant reduction in the transcription and subsequent release of key pro-inflammatory cytokines, including Interleukin-8 (IL-8) and Interleukin-6 (IL-6).

Quantitative Data Summary

The following tables provide a consolidated summary of the pivotal quantitative data from in vitro and in vivo studies that validate the therapeutic potential of this compound.

Table 1: In Vitro Inhibitory Activity of GSK2983559 and its Active Metabolite

| Compound | Target | Assay Type | IC50 (nM) |

| GSK2983559 | RIPK2 | Kinase Assay | 7[1][2] |

| GSK2983559 Active Metabolite | RIPK2 | Kinase Assay | 5[3] |

| GSK2983559 | MDP-induced IL-8 production | THP-1 cells | 1.34[4] |

Table 2: In Vivo Efficacy of GSK2983559 in a Murine TNBS-Induced Colitis Model

| Treatment Group | Dose (mg/kg, b.i.d) | Colon Score Outcome |

| Vehicle | - | High levels of inflammation and damage |

| GSK2983559 | 7.5 | Significantly reduced colon score[5] |

| GSK2983559 | 145 | Significantly reduced colon score[5] |

| Prednisolone | Standard Dose | Significantly reduced colon score[5] |

Experimental Protocols

RIPK2 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This biochemical assay is designed to quantify the enzymatic activity of RIPK2 by measuring the amount of ADP generated during the kinase reaction.

Materials:

-

Recombinant human RIPK2 enzyme

-

Myelin Basic Protein (MBP) as a generic kinase substrate

-

Adenosine Triphosphate (ATP)

-

This compound or other test compounds

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[6]

-

384-well, white, flat-bottom plates

Procedure:

-

Prepare a serial dilution of this compound in 100% DMSO, followed by a further dilution in Kinase Buffer.

-

To the wells of a 384-well plate, add 1 µL of the diluted compound or DMSO for the vehicle control.

-

Add 2 µL of a solution containing the RIPK2 enzyme, with the concentration optimized to ensure linear ADP production over the course of the reaction.

-

The kinase reaction is initiated by the addition of 2 µL of a substrate/ATP mixture, containing both MBP and ATP (e.g., 50 µM ATP).[6]

-

The plate is then incubated at room temperature for 60 minutes.[6]

-

To terminate the kinase reaction and eliminate any unconsumed ATP, 5 µL of the ADP-Glo™ Reagent is added to each well, followed by a 40-minute incubation at room temperature.[7]

-

Subsequently, 10 µL of the Kinase Detection Reagent is added to each well. This reagent converts the ADP to ATP and generates a luminescent signal via a luciferase reaction. The plate is incubated for an additional 30-60 minutes at room temperature.[7]

-

The luminescence is quantified using a microplate reader.

-

The percentage of inhibition for each concentration of the test compound is calculated relative to the DMSO control, and the IC50 value is determined using a four-parameter logistic curve fit.

MDP-Induced IL-8 Secretion in THP-1 Cells

This cell-based assay evaluates the capacity of GSK2983559 to suppress the production of pro-inflammatory cytokines mediated by NOD2 activation.

Materials:

-

THP-1 human monocytic cell line

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin

-

Phorbol 12-myristate 13-acetate (PMA) for cell differentiation

-

Muramyl dipeptide (MDP)

-

This compound

-

Human IL-8 Enzyme-Linked Immunosorbent Assay (ELISA) kit

-

96-well cell culture plates

Procedure:

-

THP-1 cells are seeded in a 96-well plate at a density of 5 x 10^5 cells/mL in complete RPMI-1640 medium.[8]

-

The cells are differentiated into a macrophage-like phenotype by treatment with PMA (e.g., 100 ng/mL) for 48 hours.[8]

-

Following differentiation, the cells are washed with fresh, pre-warmed medium.

-

The differentiated THP-1 cells are pre-treated with a range of concentrations of this compound (e.g., 1-1024 nM) for 2 hours.[4]

-

The cells are then stimulated with MDP (e.g., 10 µg/mL) for 20-24 hours to induce the production of IL-8.[9]

-

The cell culture supernatants are carefully collected.

-

The concentration of IL-8 in the collected supernatants is quantified using a human IL-8 ELISA kit, following the manufacturer's specified protocol.

-

The IC50 value for the inhibition of MDP-induced IL-8 secretion by GSK2983559 is then calculated.

TNBS-Induced Colitis in Mice

This in vivo animal model is employed to assess the therapeutic efficacy of GSK2983559 in a well-established preclinical model of IBD.

Materials:

-

Male BALB/c or C57BL/6 mice (5-6 weeks of age)[10]

-

2,4,6-Trinitrobenzenesulfonic acid (TNBS)

-

Ethanol

-

GSK2983559

-

Vehicle control solution

-

Anesthetic agents (e.g., ketamine/xylazine)

-

A catheter suitable for intrarectal administration in mice

Procedure:

-

Prior to the induction of colitis, the mice are fasted for 24 hours.

-

The mice are anesthetized to ensure proper and humane administration.

-

Colitis is induced via the intrarectal administration of TNBS (e.g., 100 µL of a 1% TNBS solution in 50% ethanol) using a catheter inserted approximately 4 cm into the colon.[11]

-

GSK2983559 (at doses such as 7.5 and 145 mg/kg) or a vehicle control is administered orally twice daily (b.i.d), commencing on the day of colitis induction.[5]

-

The mice are monitored daily for clinical signs of colitis, including body weight loss, stool consistency, and the presence of rectal bleeding.

-

After a predetermined study period (typically 5-7 days), the mice are euthanized, and their colons are excised.

-

The severity of colitis is evaluated by measuring the length of the colon and by using a macroscopic scoring system that assesses the degree of inflammation, the presence and severity of ulcerations, and any thickening of the bowel wall.

-

For a more detailed analysis, histological examination of colon tissue sections can be performed to assess the extent of inflammatory cell infiltration and tissue damage.

Visualizations

Signaling Pathway

Caption: The NOD2-RIPK2 signaling pathway and the site of inhibition by this compound.

Experimental Workflow

Caption: A schematic of the experimental workflow for the target validation of this compound.

References

- 1. GSK2983559 | RIPK2 inhibitor | Probechem Biochemicals [probechem.com]

- 2. RIPK2 Kinase Enzyme System Application Note [promega.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. promega.com [promega.com]

- 7. promega.com [promega.com]

- 8. How to Induce THP-1 Cells to Differentiate into Macrophages [absin.net]

- 9. THP-1 Cells and Pro-Inflammatory Cytokine Production: An In Vitro Tool for Functional Characterization of NOD1/NOD2 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Preclinical Study in Vivo for New Pharmacological Approaches in Inflammatory Bowel Disease: A Systematic Review of Chronic Model of TNBS-Induced Colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

The Discovery and Synthesis of GSK2983559: A First-in-Class RIPK2 Kinase Inhibitor

GSK2983559 is a potent, selective, and orally bioavailable inhibitor of Receptor-Interacting Protein 2 (RIPK2) kinase, developed for the treatment of inflammatory diseases.[1][2][3] This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of GSK2983559, tailored for researchers, scientists, and drug development professionals.

Discovery and Rationale

The innate immune system utilizes pattern recognition receptors (PRRs) to detect invading pathogens and initiate an inflammatory response.[1] Nucleotide-binding oligomerization domain (NOD)-like receptors (NLRs) are a class of cytoplasmic PRRs, with NOD1 and NOD2 playing crucial roles in recognizing bacterial peptidoglycans.[1][4] Upon activation, NOD1 and NOD2 recruit the serine/threonine kinase RIPK2 through homophilic CARD-CARD interactions.[1][4] This recruitment leads to RIPK2 autophosphorylation and subsequent activation of downstream signaling pathways, primarily the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, culminating in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-8.[5][6]

Dysregulation of the NOD/RIPK2 signaling pathway has been genetically linked to several inflammatory conditions, including inflammatory bowel disease (IBD), making RIPK2 a compelling therapeutic target.[1][7] GSK2983559 was developed by GlaxoSmithKline as a first-in-class clinical candidate specifically targeting the kinase activity of RIPK2.[8][9] It emerged from an optimization program of earlier compounds like GSK583, aiming to improve kinase selectivity, pharmacokinetic properties, and reduce off-target effects, such as inhibition of the hERG channel.[9][10]

GSK2983559 is a prodrug, designed as a phosphate ester to enhance solubility and oral bioavailability.[9][11] In vivo, it is cleaved to its active metabolite, which potently inhibits RIPK2.[11]

Mechanism of Action

GSK2983559 is a Type I kinase inhibitor, meaning it binds to the ATP-binding pocket of RIPK2 in its active conformation, competing with ATP.[12][13] This binding prevents the autophosphorylation of RIPK2, a critical step for its activation and the subsequent downstream signaling cascade.[1] By inhibiting RIPK2, GSK2983559 effectively blocks the NOD-mediated production of pro-inflammatory cytokines.[1][3]

The following diagram illustrates the NOD2/RIPK2 signaling pathway and the point of inhibition by GSK2983559.

Synthesis of GSK2983559 Free Acid

While the specific, proprietary synthesis protocol for GSK2983559 is not publicly detailed, a plausible synthetic route can be inferred from the literature on the synthesis of similar 4-aminoquinoline and quinazoline derivatives.[4] The synthesis likely involves a multi-step process culminating in the formation of the core quinazoline structure, followed by the addition of the side chains and final phosphorylation to create the prodrug. The synthesis of the active metabolite (free acid) would be the penultimate step before phosphorylation.

A generalized synthetic scheme is presented below.

Quantitative Data

The following tables summarize the key quantitative data for GSK2983559 and its active metabolite.

Table 1: In Vitro Activity

| Assay | Cell Line/System | Stimulant | Measured Endpoint | IC50 | Reference |

| RIPK2 Kinase Assay | Biochemical | - | Kinase Activity | 7 nM (GSK2983559) | [14] |

| IL-8 Production | THP-1 cells | MDP | IL-8 Release | 1.34 nM (GSK2983559) | [2][3] |

| IL-8 Production | HEK293 (NOD2 overexpressed) | MDP | IL-8 Release | 4 nM (Active Metabolite) | [6] |

| TNF-α Production | Human Monocytes | MDP | TNF-α Release | 13 nM (Active Metabolite) | [6] |

Table 2: In Vivo Efficacy

| Animal Model | Disease Induction | Dosing Regimen | Measured Endpoint | Outcome | Reference |

| Mouse | MDP-induced Cytokine Release | 3 and 10 mg/kg (oral gavage, single dose) | Serum IL-6 | Dose-dependent suppression of serum IL-6 | [2][3] |

| Mouse | TNBS-induced Colitis | 7.5 and 145 mg/kg (b.i.d.) | Summed Colon Scores | Efficacy similar to prednisolone | [6][15] |

Experimental Protocols

In Vitro IL-8 Production Assay (THP-1 Cells)

-

Cell Culture: Culture THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Cell Plating: Seed THP-1 cells into 96-well plates at a density of 1 x 105 cells per well.

-

Compound Treatment: Prepare serial dilutions of GSK2983559 in DMSO and then dilute in culture medium. Add the diluted compound to the cells and pre-incubate for 2 hours.[3]

-

Stimulation: Stimulate the cells with muramyl dipeptide (MDP) at a final concentration of 1 µg/mL for 24 hours.[13]

-

Supernatant Collection: After incubation, centrifuge the plates and collect the cell culture supernatants.

-

ELISA: Quantify the concentration of IL-8 in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition of IL-8 production against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

In Vivo Murine TNBS-Induced Colitis Model

-

Animal Acclimatization: Acclimate male BALB/c mice for at least one week before the experiment.

-

Induction of Colitis: Anesthetize the mice and intrarectally administer 2,4,6-trinitrobenzenesulfonic acid (TNBS) dissolved in 50% ethanol.

-

Compound Administration: Prepare GSK2983559 as a suspension for oral gavage. Administer GSK2983559 or vehicle control twice daily (b.i.d.) starting from the day of colitis induction for a specified duration (e.g., 5-7 days).[6][15] A positive control group treated with a standard-of-care agent like prednisolone should be included.[5]

-

Monitoring: Monitor the mice daily for body weight, stool consistency, and presence of blood in the feces to calculate a disease activity index (DAI).

-

Endpoint Analysis: At the end of the study, euthanize the mice and collect the colons. Measure the colon length and weight. Score the macroscopic damage based on a standardized scoring system.

-

Histological Analysis: Fix a section of the colon in formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) for microscopic evaluation of inflammation and tissue damage.

-

Data Analysis: Compare the summed colon scores, DAI, colon length, and histological scores between the different treatment groups using appropriate statistical tests (e.g., ANOVA).

Clinical Development and Future Perspective

GSK2983559 was the first RIPK2 inhibitor to enter clinical trials for inflammatory bowel disease (NCT03358407).[8][9] However, the trial was terminated due to non-clinical toxicology findings and a reduced safety margin.[8][9] Despite its discontinuation, the development of GSK2983559 has provided a crucial proof-of-concept for the therapeutic potential of targeting RIPK2 in inflammatory diseases. The knowledge gained from this program continues to inform the development of next-generation RIPK2 inhibitors with improved safety profiles.[4] The exploration of RIPK2 inhibitors remains an active area of research for IBD and other inflammatory disorders.[7]

References

- 1. immune-system-research.com [immune-system-research.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases [frontiersin.org]

- 7. Discovery of a novel RIPK2 inhibitor for the treatment of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | RIPK2: a promising target for cancer treatment [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. caymanchem.com [caymanchem.com]

- 12. researchgate.net [researchgate.net]

- 13. RIPK2 Inhibition Blocks NOD2-Mediated IL-1β Production by Macrophages In Vitro but Exacerbates Crohn’s Disease-like Ileitis in SHIP–/– Mice [mdpi.com]

- 14. GSK2983559 | RIPK2 inhibitor | Probechem Biochemicals [probechem.com]

- 15. selleckchem.com [selleckchem.com]

GSK2983559 Free Acid: A Technical Guide to its Application in Inflammatory Disease Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2983559 is a potent and orally active inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2), a critical mediator in the nucleotide-binding oligomerization domain (NOD)-like receptor signaling pathway.[1][2] Dysregulation of this pathway is strongly associated with the pathogenesis of various inflammatory conditions, particularly inflammatory bowel disease (IBD).[3][4] This technical guide provides an in-depth overview of the use of GSK2983559 free acid in preclinical inflammatory disease models, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.

Mechanism of Action and Signaling Pathway

GSK2983559 acts as a specific inhibitor of RIPK2, a serine/threonine kinase that plays a pivotal role in the innate immune system.[1] Upon recognition of bacterial peptidoglycans by the intracellular sensors NOD1 and NOD2, RIPK2 is recruited, leading to its autophosphorylation and subsequent activation of downstream signaling cascades.[5][6] This activation culminates in the production of pro-inflammatory cytokines and chemokines through the activation of nuclear factor-κB (NF-κB) and mitogen-activated protein kinases (MAPKs).[3][4][5] GSK2983559 effectively blocks the kinase activity of RIPK2, thereby attenuating this inflammatory response.

Figure 1: GSK2983559 inhibits the NOD2-RIPK2 signaling pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro and in vivo efficacy of this compound in various inflammatory models.

Table 1: In Vitro Efficacy of GSK2983559

| Cell Line | Stimulant | Measured Cytokine | IC50 | Reference |

| THP-1 | Muramyl Dipeptide (MDP) | IL-8 | 1.34 nM | [1] |

| HEK293 (NOD2 overexpressed) | MDP | IL-8 | 4 nM | [5][6] |

| Monocytes | MDP | TNF-α | 13 nM | [5][6] |

| Mouse Bone Marrow-Derived Macrophages (BMDMs) | MDP + LPS | IL-6 | 12 nM | [5][6] |

Table 2: In Vivo Efficacy of GSK2983559

| Animal Model | Disease Induction | Dosing Regimen | Key Findings | Reference |

| Mouse | MDP-induced | 3 and 10 mg/kg (oral gavage, single dose) | Dose-dependent suppression of serum IL-6 levels. | [1] |

| Mouse | Trinitrobenzene sulfonic acid (TNBS)-induced colitis | 7.5 and 145 mg/kg (b.i.d.) | Comparable effect to prednisolone in reducing overall colon scores. | [5][6] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to evaluate the efficacy of GSK2983559.

In Vitro Model: MDP-Induced IL-8 Production in THP-1 Cells

This assay assesses the ability of GSK2983559 to inhibit the production of the pro-inflammatory chemokine IL-8 in a human monocytic cell line.

Figure 2: Workflow for MDP-induced IL-8 production assay in THP-1 cells.

Materials:

-

THP-1 cells

-

RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin

-

Phorbol 12-myristate 13-acetate (PMA)

-

This compound

-

Muramyl Dipeptide (MDP)

-

IL-8 ELISA kit

Protocol:

-

Cell Culture and Differentiation:

-

Culture THP-1 cells in RPMI-1640 medium.

-

Differentiate THP-1 cells into macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 48-72 hours.

-

-

GSK2983559 Treatment:

-

Wash the differentiated THP-1 cells and replace the medium with fresh RPMI-1640.

-

Pre-treat the cells with varying concentrations of GSK2983559 (e.g., 1 nM to 1024 nM) for 2 hours.[1]

-

-

MDP Stimulation:

-

Following the pre-treatment, stimulate the cells with MDP (e.g., 10 µg/mL).

-

-

Incubation and Supernatant Collection:

-

Incubate the cells for 6 hours at 37°C in a 5% CO2 incubator.

-

After incubation, centrifuge the plates and collect the supernatant.

-

-

IL-8 Measurement:

-

Measure the concentration of IL-8 in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.

-

In Vivo Model: TNBS-Induced Colitis in Mice

This model mimics aspects of human inflammatory bowel disease and is used to evaluate the therapeutic potential of GSK2983559 in a complex in vivo setting.

Figure 3: Experimental workflow for the TNBS-induced colitis model.

Materials:

-

Male BALB/c or C57BL/6 mice (6-8 weeks old)

-

2,4,6-Trinitrobenzene sulfonic acid (TNBS)

-

Ethanol

-

This compound

-

Vehicle control (e.g., appropriate buffer or suspension vehicle)

-

Anesthetic (e.g., isoflurane)

Protocol:

-

Induction of Colitis:

-

Anesthetize mice lightly.

-

Slowly instill 100 µL of TNBS solution (e.g., 2.5% TNBS in 50% ethanol) intra-rectally using a catheter.

-

-

GSK2983559 Administration:

-

Administer GSK2983559 orally (e.g., by gavage) at the desired doses (e.g., 7.5 and 145 mg/kg) twice daily (b.i.d.).[5][6] A vehicle control group should be included.

-

Treatment can be initiated either before or after the induction of colitis, depending on the study design (prophylactic vs. therapeutic).

-

-

Monitoring and Assessment:

-

Monitor the mice daily for body weight loss, stool consistency, and the presence of rectal bleeding.

-

At the end of the study period (e.g., 3-7 days), euthanize the mice.

-

Excise the colon and measure its length.

-

Score the macroscopic damage based on a standardized scoring system (e.g., considering inflammation, ulceration, and thickness).

-

Collect colon tissue for histological analysis (e.g., H&E staining) and measurement of pro-inflammatory cytokine levels (e.g., TNF-α, IL-6) by ELISA or qPCR.

-

Conclusion

This compound is a valuable research tool for investigating the role of the NOD2-RIPK2 signaling pathway in inflammatory diseases. Its high potency and oral bioavailability make it suitable for both in vitro and in vivo studies. The experimental models and protocols outlined in this guide provide a framework for researchers to effectively utilize GSK2983559 in their investigations of novel therapeutic strategies for inflammatory conditions.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. promega.com [promega.com]

- 3. bellbrooklabs.com [bellbrooklabs.com]

- 4. Discovery of a novel RIPK2 inhibitor for the treatment of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

GSK2983559 Free Acid: A Technical Guide to its Role in Cytokine Production

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2983559 is an orally active and potent small molecule inhibitor of the Receptor-Interacting Protein Kinase 2 (RIPK2).[1][2][3] As a key signaling partner of the Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2), RIPK2 plays a crucial role in the innate immune system.[1] Dysregulation of the NOD2-RIPK2 signaling pathway is implicated in a variety of inflammatory diseases, including Crohn's disease and ulcerative colitis.[4][5] GSK2983559, a first-in-class RIPK2 kinase-specific clinical candidate, has demonstrated significant activity in blocking pro-inflammatory cytokine responses in both in vivo models and human inflammatory bowel disease (IBD) tissue samples.[1][2][6] This guide provides an in-depth technical overview of GSK2983559's mechanism of action, its quantitative effects on cytokine production, and detailed experimental protocols for its evaluation.

Core Mechanism of Action: Inhibition of the NOD2-RIPK2 Signaling Pathway

GSK2983559 is a Type I kinase inhibitor that functions by competing with ATP for the ATP-binding site on the RIPK2 kinase domain.[7][8] This action prevents the autophosphorylation and subsequent activation of RIPK2.[9]

The canonical NOD2 signaling pathway is initiated by the recognition of muramyl dipeptide (MDP), a component of bacterial peptidoglycan, by the cytosolic pattern recognition receptor NOD2. This binding event triggers the recruitment of RIPK2. The subsequent activation of RIPK2 is a critical step that leads to the downstream activation of both the Nuclear Factor kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[4][10] These pathways converge to promote the transcription and secretion of a wide array of pro-inflammatory cytokines and chemokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-8.[4]

By inhibiting RIPK2 kinase activity, GSK2983559 effectively blocks these downstream signaling events, thereby preventing the production of inflammatory mediators.[11]

Quantitative Data on Cytokine Inhibition

GSK2983559 and its active metabolite have demonstrated potent, dose-dependent inhibition of various pro-inflammatory cytokines across multiple experimental systems. The following tables summarize the key quantitative findings.

Table 1: In Vitro Inhibition of Cytokine Production

| Cytokine | Cell Type/System | Stimulant | IC₅₀ | Citation(s) |

| IL-8 | THP-1 cells | MDP | 1.34 nM | [2][3] |

| IL-8 | HEK293 cells (NOD2-overexpressed) | MDP | 4 nM | [4][12] |

| TNF-α | Monocytes | MDP | 13 nM | [4][12] |

| IL-6 | Mouse BMDMs | MDP + LPS | 12 nM | [4] |

| IL-1β | Human CD/UC Mucosal Biopsies | - | Dose-dependent reduction | [4] |

| IL-6 | Human CD/UC Mucosal Biopsies | - | Dose-dependent reduction | [4] |

BMDMs: Bone Marrow-Derived Macrophages; CD: Crohn's Disease; UC: Ulcerative Colitis; MDP: Muramyl Dipeptide; LPS: Lipopolysaccharide.

Table 2: In Vivo Inhibition of Cytokine Production

| Cytokine | Animal Model | Treatment | Effect | Citation(s) |

| IL-6 | Mouse | 3 and 10 mg/kg (oral gavage) | Dose-dependent suppression of serum IL-6 | [2][3] |

| Pro-inflammatory Cytokines | Murine TNBS-induced colitis | 7.5 and 145 mg/kg b.i.d. | Efficacy comparable to prednisolone | [4][12] |

TNBS: 2,4,6-trinitrobenzenesulfonic acid; b.i.d.: twice a day.

Key Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of RIPK2 inhibitors. Below are protocols for key in vitro experiments cited in the literature.

Protocol 1: In Vitro Inhibition of MDP-Induced IL-8 in THP-1 Cells

This protocol is designed to assess the potency of GSK2983559 in a human monocytic cell line.

-

Cell Culture: Culture THP-1 cells in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS, penicillin-streptomycin) to a suitable density.

-

Compound Preparation: Prepare a stock solution of GSK2983559 free acid in DMSO. Create a serial dilution series (e.g., 1-1024 nM) in cell culture media.

-

Pre-incubation: Seed THP-1 cells in a multi-well plate. Add the diluted GSK2983559 or vehicle control (DMSO) to the respective wells and pre-incubate for 2 hours at 37°C.[2][3]

-

Stimulation: Add Muramyl Dipeptide (MDP) to all wells (except for the unstimulated control) to a final concentration known to induce a robust cytokine response (e.g., 10 µg/mL).

-

Incubation: Incubate the plate for a defined period (e.g., 24 hours) at 37°C.

-

Cytokine Measurement: Collect the cell culture supernatant. Quantify the concentration of IL-8 using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of GSK2983559 relative to the vehicle control. Determine the IC₅₀ value by plotting the dose-response curve.

Protocol 2: In Vitro Cytokine Measurement in Bone Marrow-Derived Macrophages (BMDMs)

This protocol assesses the effect of GSK2983559 in primary mouse macrophages, often used to model Crohn's disease-like inflammation.[7]

-

BMDM Derivation: Aspirate bone marrow progenitors from the femora and tibiae of mice. Differentiate the cells into macrophages using appropriate media supplemented with M-CSF for several days.[7]

-

Compound Pre-treatment: Seed the differentiated BMDMs in a multi-well plate. Pre-treat the cells with GSK2983559 (e.g., 130 nM) or a DMSO vehicle control for a specified time.[7]

-

Co-stimulation: Stimulate the BMDMs with a combination of MDP (e.g., 1 µg/mL) and LPS (e.g., 10 ng/mL) for 24 hours.[7] This co-stimulation often has a synergistic effect on IL-1β production.[7]

-

Inflammasome Activation: For IL-1β measurement, add ATP (e.g., 5 mM) during the final hour of incubation to activate the NLRP3 inflammasome, which is required for caspase-1-mediated cleavage of pro-IL-1β into its mature, secreted form.[7]

-

Supernatant Collection and Analysis: Collect the clarified cell supernatants. Measure the concentrations of IL-1β, IL-6, and TNFα using specific ELISA kits or a multiplex immunoassay platform (e.g., Cytometric Bead Array or Meso Scale Discovery).[7][13]

Protocol 3: General Cytokine Quantification by ELISA

The Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying cytokine levels in biological samples.[14][15]

-

Plate Coating: Coat a 96-well microplate with a cytokine-specific capture antibody overnight at 4°C.

-

Washing and Blocking: Wash the plate to remove unbound antibody. Block non-specific binding sites with a suitable blocking buffer (e.g., BSA in PBS) for 1-2 hours.

-

Sample Incubation: Add standards of known cytokine concentrations and experimental samples (cell culture supernatants, serum, etc.) to the wells. Incubate for 2 hours at room temperature.

-

Detection Antibody: Wash the plate. Add a biotinylated detection antibody specific for a different epitope on the target cytokine. Incubate for 1-2 hours.

-

Enzyme Conjugate: Wash the plate. Add an enzyme conjugate (e.g., Streptavidin-Horseradish Peroxidase). Incubate for 20-30 minutes.

-

Substrate Addition: Wash the plate. Add a chromogenic substrate (e.g., TMB). A color change will develop in proportion to the amount of bound cytokine.

-

Reaction Stop and Reading: Stop the reaction with a stop solution (e.g., sulfuric acid). Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

Quantification: Generate a standard curve from the absorbance values of the standards. Interpolate the cytokine concentrations in the unknown samples from this curve.

Conclusion

This compound is a potent and specific inhibitor of RIPK2 kinase, a critical node in the inflammatory signaling cascade initiated by NOD-like receptors. By effectively blocking the NOD2-RIPK2 pathway, it significantly reduces the production of key pro-inflammatory cytokines such as IL-6, IL-8, and TNF-α. The quantitative data and experimental protocols summarized in this guide underscore its utility as a powerful tool for researchers investigating inflammatory diseases and as a potential therapeutic agent. While its clinical development was halted, the study of GSK2983559 continues to provide valuable insights into the role of RIPK2 in immunity and inflammation.[6]

References

- 1. immune-system-research.com [immune-system-research.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Inflammatory Signaling by NOD-RIPK2 Is Inhibited by Clinically Relevant Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular mechanisms involved in the regulation of cytokine production by muramyl dipeptide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A RIPK2 inhibitor delays NOD signalling events yet prevents inflammatory cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]